Potassium;2-[(3-hydroxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate
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Description
Potassium;2-[(3-hydroxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate is a chemical compound with the CAS Number: 2137095-41-9 . It has a molecular weight of 250.3 . The compound is usually available in powder form .
Molecular Structure Analysis
The compound contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases its three-dimensional (3D) coverage .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 250.3 . The compound’s IUPAC name is potassium (S)-2- ( (3-hydroxypyrrolidin-1-yl)methyl)oxazole-4-carboxylate .Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of water .
Properties
IUPAC Name |
potassium;2-[(3-hydroxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4.K/c12-6-1-2-11(3-6)4-8-10-7(5-15-8)9(13)14;/h5-6,12H,1-4H2,(H,13,14);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSDZZKXODXMIP-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=NC(=CO2)C(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11KN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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